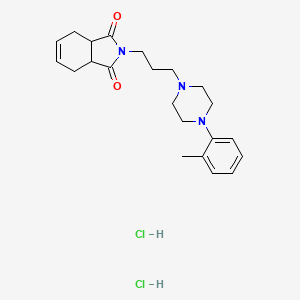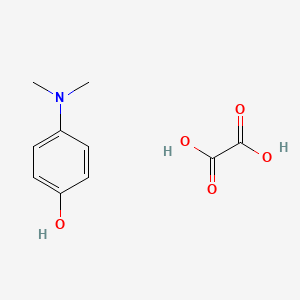
p-Dimethylaminophenol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Dimethylaminophenol oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and applications It is a derivative of p-dimethylaminophenol, combined with oxalic acid to form the oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of p-dimethylaminophenol oxalate typically involves several steps:
Nitrosation: Dimethylaniline is first nitrosated to form a nitroso compound.
Reduction: The nitroso compound is then reduced to produce p-amino-N,N-dimethylaniline.
Purification: The resulting compound is purified to remove any impurities.
Salifying: Finally, the purified p-amino-N,N-dimethylaniline is reacted with oxalic acid to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be stable, reliable, and cost-effective, ensuring high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
p-Dimethylaminophenol oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can also be reduced under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives .
Scientific Research Applications
p-Dimethylaminophenol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of p-dimethylaminophenol oxalate involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS).
Enzyme Inhibition: It can inhibit certain enzymes involved in cellular metabolism, leading to various biological effects.
Cellular Pathways: The compound affects multiple cellular pathways, including those related to apoptosis and cell proliferation
Comparison with Similar Compounds
Similar Compounds
p-Dimethylaminophenol: The parent compound of p-dimethylaminophenol oxalate.
Dimethylaniline: A related compound used in the synthesis of this compound.
Oxalic Acid: The acid component used to form the oxalate salt
Uniqueness
Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6626-08-0 |
|---|---|
Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-(dimethylamino)phenol;oxalic acid |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-9(2)7-3-5-8(10)6-4-7;3-1(4)2(5)6/h3-6,10H,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
XNQIOAOLSNGGQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)O.C(=O)(C(=O)O)O |
Related CAS |
619-60-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


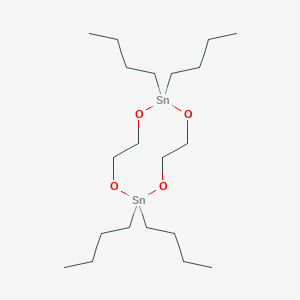
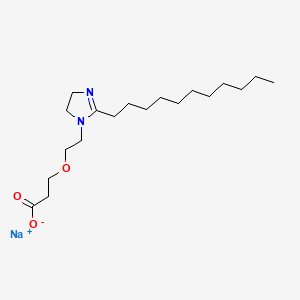

![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
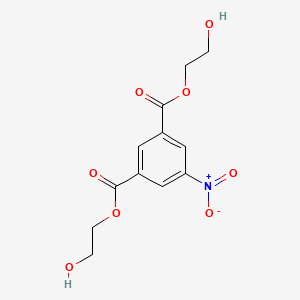
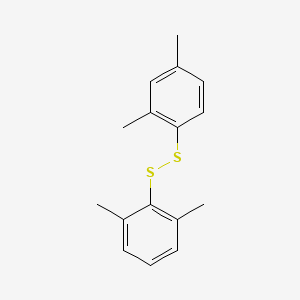
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
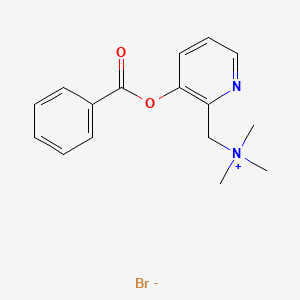

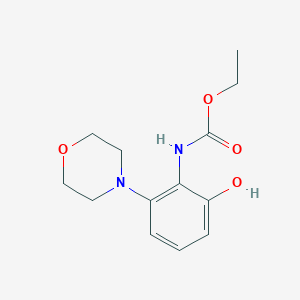
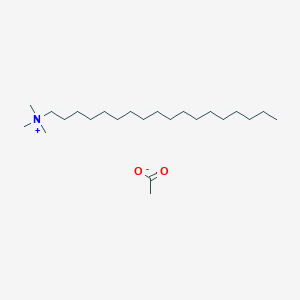
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

